2-Eicosanone

Descripción

Contextualization within Long-Chain Aliphatic Ketone Chemistry

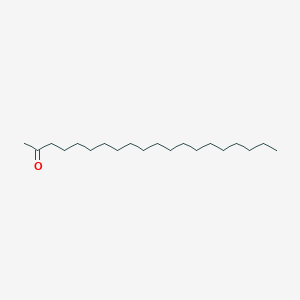

2-Eicosanone, also known as methyl octadecyl ketone, is a long-chain aliphatic ketone with the chemical formula C20H40O. nih.govnist.gov It belongs to a class of organic compounds characterized by a carbonyl group positioned at the second carbon of a twenty-carbon chain. nih.govnist.gov Long-chain aliphatic ketones are of significant interest in various scientific fields due to their diverse origins and potential applications. These compounds are found in nature, contributing to the chemical composition of plants and insects. nih.govresearchgate.net In the realm of synthetic chemistry, they serve as valuable intermediates and building blocks for more complex molecules. The chemistry of long-chain ketones is largely defined by the reactivity of the carbonyl group and the properties imparted by the long alkyl chain.

Overview of Emerging Research Interest in this compound

While the broader class of long-chain ketones has been a subject of study for some time, this compound is garnering specific research attention. This interest stems from its identification in various natural sources and its potential utility in diverse applications. For instance, it has been identified in plant species such as Euonymus latifolius and Hamamelis virginiana. nih.gov Furthermore, research has pointed to its presence as a byproduct of polyethylene (B3416737) degradation by enzymes found in the saliva of the wax worm Galleria mellonella, suggesting a role in bioremediation research. nih.govcsic.escsic.es Its use as a reference standard in analytical chemistry, particularly in gas chromatography and isotopic analysis, further underscores its importance in the scientific community. washington.eduresearchgate.net

Propiedades

Fórmula molecular |

C20H40O |

|---|---|

Peso molecular |

296.5 g/mol |

Nombre IUPAC |

icosan-2-one |

InChI |

InChI=1S/C20H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21/h3-19H2,1-2H3 |

Clave InChI |

GARHHHWGJIXLDK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCC(=O)C |

SMILES canónico |

CCCCCCCCCCCCCCCCCCC(=O)C |

Origen del producto |

United States |

Chemical and Physical Properties

The distinct chemical and physical properties of 2-Eicosanone are fundamental to its behavior and applications. These properties are summarized in the interactive data table below.

| Property | Value | Source |

| Molecular Formula | C20H40O | nih.govnist.gov |

| Molecular Weight | 296.5 g/mol | nih.gov |

| IUPAC Name | Icosan-2-one | nih.gov |

| CAS Registry Number | 29703-52-4 | nist.gov |

| Boiling Point | 350.9°C at 760 mmHg | chemsrc.com |

| Flash Point | 65.3°C | chemsrc.com |

| Density | 0.833 g/cm³ | chemsrc.com |

Biosynthetic Pathways and Metabolic Transformations Potentially Involving 2 Eicosanone

General Ketone Biogenesis Mechanisms

Ketone bodies are produced primarily in the mitochondria of liver cells in vertebrates, but the capacity for ketogenesis exists in other cells and organisms, including astrocytes and various microorganisms. wikipedia.orgnih.gov The process is tightly regulated, primarily by the availability of substrates like fatty acids and certain amino acids, and is hormonally controlled, with insulin (B600854) acting as a primary inhibitor. byjus.comnih.gov

The principal pathway for ketone production begins with the breakdown of fatty acids. mhmedical.com In situations such as fasting, prolonged exercise, or a high-fat diet, the body mobilizes fatty acids from adipose tissue. wikipedia.orgnih.gov These fatty acids are transported into the mitochondria of cells, where they undergo a process called β-oxidation.

During β-oxidation, fatty acids are sequentially broken down, removing two-carbon units in the form of acetyl-CoA with each cycle. byjus.comnih.gov This process generates significant amounts of metabolic energy (ATP) and reducing equivalents (NADH and FADH2). nih.gov When the rate of fatty acid oxidation is high, the production of acetyl-CoA can exceed the capacity of the citric acid cycle (TCA cycle), especially if intermediates like oxaloacetate are depleted for gluconeogenesis. mdpi.comjumedicine.com This surplus of acetyl-CoA is then diverted into the ketogenic pathway. mdpi.com

The synthesis of ketone bodies from acetyl-CoA involves a series of enzymatic reactions. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.govmdpi.com Subsequently, another acetyl-CoA molecule is added to acetoacetyl-CoA by HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.commdpi.com Finally, the enzyme HMG-CoA lyase cleaves HMG-CoA into acetoacetate (B1235776) (the first ketone body) and a molecule of acetyl-CoA. nih.govmdpi.com Acetoacetate can then be reduced to D-3-hydroxybutyrate or spontaneously decarboxylate to form acetone (B3395972). mhmedical.com While this describes the formation of small ketone bodies, the oxidation of a long-chain fatty acid like eicosanoic acid could theoretically be a precursor for 2-eicosanone, potentially through a modified or alternative pathway involving oxidation.

Table 1: Key Steps in Mitochondrial β-Oxidation

| Step | Enzyme | Substrate | Product(s) |

|---|---|---|---|

| Activation | Acyl-CoA Synthetase | Fatty Acid + CoA + ATP | Fatty Acyl-CoA |

| Transport | Carnitine Palmitoyltransferase I & II (CPT I & II) | Fatty Acyl-CoA | Fatty Acyl-Carnitine (intermembrane space), Fatty Acyl-CoA (matrix) |

| 1. Oxidation | Acyl-CoA Dehydrogenase | Fatty Acyl-CoA | Trans-Δ²-Enoyl-CoA + FADH₂ |

| 2. Hydration | Enoyl-CoA Hydratase | Trans-Δ²-Enoyl-CoA | L-β-Hydroxyacyl-CoA |

| 3. Oxidation | β-Hydroxyacyl-CoA Dehydrogenase | L-β-Hydroxyacyl-CoA | β-Ketoacyl-CoA + NADH + H⁺ |

| 4. Thiolysis | β-Keto Thiolase | β-Ketoacyl-CoA + CoA | Acetyl-CoA + Fatty Acyl-CoA (shortened by 2 carbons) |

This table summarizes the cyclical process that breaks down fatty acids into acetyl-CoA, the primary substrate for ketogenesis. nih.govnih.gov

Ketone bodies are not exclusively derived from fatty acids. wikipedia.org Certain amino acids, known as ketogenic amino acids, can be degraded directly into acetyl-CoA or acetoacetate, feeding into the ketogenic pathway. wikipedia.orglibretexts.org This occurs after the removal of their amino group, a process called transamination, where the remaining carbon skeleton is catabolized. libretexts.org

In humans, leucine (B10760876) and lysine (B10760008) are the only amino acids that are exclusively ketogenic. wikipedia.orglibretexts.org Others, such as phenylalanine, tyrosine, isoleucine, and tryptophan, are both ketogenic and glucogenic (meaning they can also be converted to glucose). libretexts.org The breakdown of these amino acids provides another source of precursors for ketone synthesis, especially during periods of protein catabolism.

Table 2: Exclusively Ketogenic Amino Acids and Their Metabolic Products

| Amino Acid | Metabolic Product(s) |

|---|---|

| Leucine | Acetyl-CoA and Acetoacetate |

| Lysine | Acetoacetyl-CoA |

This table lists the amino acids that are solely broken down into ketone body precursors. wikipedia.orglibretexts.org

Carbohydrate fermentation is a metabolic process where sugars are broken down anaerobically. microbenotes.com While this process typically yields organic acids (like lactic acid or acetic acid), alcohols, and gases, it is not a direct major pathway for the biosynthesis of long-chain ketones in most organisms. microbenotes.com However, carbohydrate metabolism is intrinsically linked to ketogenesis. The availability of carbohydrates dictates the body's primary energy source. When carbohydrate stores are low, the metabolic machinery shifts towards fatty acid oxidation and ketogenesis to meet energy demands. byjus.comnih.gov Some microorganisms, such as the genus Halomonas, have been utilized in industrial settings for the fermentative production of ketone bodies like β-hydroxybutyrate (BHB) from carbohydrate feedstocks, demonstrating that microbial fermentation can be engineered to produce ketones. daigasgroup.com

Formation from Fatty Acid Oxidation and Degradation

Isotopic Signatures in Biogenic Compound Formation

The isotopic composition of biogenic compounds can provide profound insights into their biosynthetic origins and the environmental conditions present during their formation. numberanalytics.comacs.org Stable isotopes of elements like hydrogen and carbon are incorporated into molecules in predictable ways, with slight preferences for lighter or heavier isotopes depending on the specific biochemical reactions and environmental factors. acs.org This process, known as isotopic fractionation, leaves a chemical "fingerprint" in the molecule. acs.org

Alkenones are long-chain ketones with varying degrees of unsaturation, biosynthesized primarily by haptophyte algae. washington.edu They are structurally similar to this compound, making the study of their isotopic composition a valuable analogue. The fractionation of hydrogen isotopes (Deuterium/Hydrogen or D/H) during alkenone biosynthesis has become a significant tool in paleoceanography, particularly as a proxy for past salinity levels. pangaea.de

Research has shown a strong correlation between the salinity of the water and the D/H ratio (expressed as δD) of the alkenones produced by the algae. researchgate.net This relationship is influenced by the D/H ratio of the water itself and the physiological responses of the algal cell. washington.edu During biosynthesis, the cell's internal water can become enriched in deuterium (B1214612) (the heavier isotope of hydrogen) because photosynthetic reactions preferentially incorporate the lighter hydrogen isotope (protium) into NADPH. At higher salinities, the exchange between the cell's internal water and the external environment is reduced, leading to a more pronounced deuterium enrichment within the cell. This D-enriched intracellular water then serves as the hydrogen donor for lipid synthesis, resulting in alkenones that are less depleted in deuterium compared to those synthesized at lower salinities. washington.edu

Furthermore, studies have revealed that the extent of D/H fractionation can vary depending on the specific alkenone molecule and the growth phase of the algae. copernicus.org For example, di-unsaturated alkenones are consistently enriched in deuterium by about 20‰ relative to tri-unsaturated alkenones of the same carbon chain length. washington.edu This consistent offset suggests that isotopic fractionation occurs during the elongation and desaturation steps of the fatty acid precursor's biosynthesis. washington.edu These findings highlight how detailed isotopic analysis can be used to deconstruct the specific enzymatic steps in a biosynthetic pathway.

Table 3: Example of Salinity's Effect on Hydrogen Isotope Fractionation (α) in Alkenones

| Species | Growth Phase | Salinity | α (alkenones-water) |

|---|---|---|---|

| Isochrysis galbana | Exponential | 10 | ~0.841 |

| Isochrysis galbana | Exponential | 35 | ~0.900 |

| Isochrysis galbana | Stationary | 35 | ~0.870 |

| Chrysotila lamellosa | Early Stationary | 10 | ~0.838 |

| Chrysotila lamellosa | Early Stationary | 35 | ~0.865 |

Data derived from Chivall et al. (2014). The fractionation factor, α, represents the ratio of D/H in the alkenone to the D/H in the surrounding water. A higher α value indicates less fractionation (i.e., the product is more enriched in deuterium). The data shows that α generally increases with salinity but is also affected by the organism's growth phase. pangaea.de

Synthetic Methodologies for 2 Eicosanone and Analogous Compounds

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the selectivity of biological catalysts with the efficiency of chemical reactions. nih.govnih.gov This approach offers a promising avenue for the production of complex molecules like 2-eicosanone.

Biocatalytic Oxidation of Polyolefinic Substrates

A novel and environmentally significant approach to producing long-chain ketones involves the biocatalytic oxidation of polyolefinic substrates, such as polyethylene (B3416737). researchgate.netnih.govnih.gov This process mimics the natural degradation of these persistent plastics, offering a potential route for upcycling plastic waste into valuable chemicals.

Recent research has identified the saliva of the wax worm, Galleria mellonella, as a source of enzymes capable of degrading polyethylene at room temperature. researchgate.netnih.govbiorxiv.org These enzymes, belonging to the phenol (B47542) oxidase family, can initiate the oxidation and depolymerization of the polymer within hours under physiological conditions (neutral pH). researchgate.netnih.govtechnologynetworks.com

Two specific enzymes, named Demetra and Ceres, have been isolated and characterized from the saliva. biorxiv.orgtechnologynetworks.commdpi.com These proteins are the first animal enzymes reported to have this capability, representing a significant breakthrough in the field of plastic biodegradation. researchgate.netnih.gov Cryo-electron microscopy has revealed that the saliva's protein fraction is primarily composed of four hexamerins from the hemocyanin/phenoloxidase family: Demetra, Ceres, Cibeles, and a newly identified factor named Cora. nih.gov Functional assays have confirmed that Cora, like Demetra and Ceres, can also oxidize and degrade polyethylene. nih.gov

Another study identified two cytochrome P450 (CYP) enzymes, CYP6B2-GP04 and CYP6B2-13G08, from the midgut of G. mellonella that also exhibit polyethylene oxidation capabilities. nih.gov Both enzymes were found to efficiently oxidize polyethylene, producing short-chain aliphatic compounds. nih.gov

Table 1: Key Enzymes from Galleria mellonella Involved in Polyethylene Degradation

| Enzyme Name/Type | Source in G. mellonella | Family/Class | Key Finding |

| Demetra | Saliva | Phenol Oxidase (Hexamerin) | Oxidizes and depolymerizes polyethylene, leaving visible marks. biorxiv.orgtechnologynetworks.com |

| Ceres | Saliva | Phenol Oxidase (Hexamerin) | Oxidizes polyethylene without leaving visible marks. biorxiv.orgtechnologynetworks.com |

| Cora | Saliva | Phenol Oxidase (Hexamerin) | Capable of oxidizing and degrading polyethylene. nih.gov |

| CYP6B2-GP04 | Midgut | Cytochrome P450 | Efficiently oxidizes polyethylene to short-chain aliphatic compounds. nih.gov |

| CYP6B2-13G08 | Midgut | Cytochrome P450 | Oxidizes polyethylene, though with slightly lower activity than CYP6B2-GP04. nih.gov |

The biodegradation of polyethylene, a polymer with a stable carbon-carbon backbone, critically depends on an initial oxidation step. nih.govbiorxiv.orgacs.org This step introduces oxygen-containing functional groups, such as carbonyl and hydroxyl groups, into the polymer chain. researchgate.netpreprints.org This process reduces the stability of the polymer and facilitates its breakdown into smaller molecules. biorxiv.orgpreprints.org

The enzymes from G. mellonella saliva can directly catalyze this initial oxidation at room temperature, overcoming a major bottleneck in polyethylene biodegradation. researchgate.netnih.govbiorxiv.org The process involves the breaking of the long hydrocarbon chains into smaller, oxidized aliphatic fragments. biorxiv.org Gas chromatography-mass spectrometry (GC-MS) analysis of polyethylene treated with the saliva has identified various degradation by-products, including ketones of different chain lengths. researchgate.netmdpi.com

The proposed mechanism for some of these enzymes, such as the hexamerins, involves a "phenoloxidase-like" activity. nrel.gov It is hypothesized that these enzymes may oxidize phenolic additives within the plastic, generating free radicals that then initiate the oxidation of the polyethylene polymer itself. mdpi.com

Characterization of Novel Enzymes from Galleria mellonella Saliva

Potential for Recombinant Production of Long-Chain Ketones

Metabolic engineering of microorganisms like Escherichia coli presents a viable strategy for the recombinant production of long-chain ketones. nih.govosti.govnih.gov By introducing and optimizing specific biosynthetic pathways, these microbial factories can be programmed to produce target molecules from renewable feedstocks like glucose. nih.gov

One successful approach involves engineering the fatty acid β-oxidation cycle in E. coli. nih.gov By overexpressing specific enzymes and deleting others to truncate the cycle, researchers can accumulate β-ketoacyl-CoAs, which are precursors to methyl ketones. nih.gov Further enhancements, such as the overexpression of a native E. coli thioesterase (FadM), have led to significant increases in methyl ketone titers. nih.gov

Cofactor balancing is another critical aspect of optimizing production. nih.govosti.gov For instance, expressing an NADH-dependent β-ketoacyl-ACP reductase (FabG) instead of the native NADPH-dependent version can help mitigate cofactor imbalances and improve the sustained production of fatty acid-derived chemicals. nih.govosti.gov Engineered strains of E. coli have achieved methyl ketone titers in the range of several hundred milligrams per liter, with some fed-batch fermentations reaching over 5 g/L. nih.govnih.gov

Model-assisted metabolic engineering has also been employed to enhance the production of long-chain alkanes and alcohols in E. coli, which share biosynthetic pathways with ketones. researchgate.net This approach uses computational models to identify genetic modifications that can optimize flux towards the desired products, leading to significant improvements in titers. researchgate.net

Table 2: Engineered E. coli Strains for Ketone Production

| Strain | Key Genetic Modifications | Product(s) | Reported Titer |

| Engineered E. coli | Re-engineered β-oxidation, overexpression of FadM | C11-C15 methyl ketones | ~380 mg/L nih.gov |

| EGS2920 | Heterologous expression of NADH-dependent FabG | Medium- to long-chain methyl ketones | 5.4 ± 0.5 g/L nih.govosti.gov |

| Engineered E. coli | Overexpression of shmks1 and shmks2 from Solanum habrochaites | 2-nonanone, 2-undecanone, 2-tridecanone | ~6 mg/L researchgate.net |

Chemical Synthesis Approaches

Traditional chemical synthesis provides alternative routes to this compound, often involving the oxidation of long-chain hydrocarbons.

Oxidation of Straight-Chain Alkanes

The direct oxidation of straight-chain alkanes, such as n-eicosane (B1172931), is a direct method for producing the corresponding alcohols and ketones, including this compound. googleapis.comgoogle.comgoogleapis.com This process typically involves reacting the alkane with oxygen in the presence of a transition metal catalyst and an aldehyde. googleapis.com The resulting products are important intermediates for various chemical industries. google.com Saturated aliphatic hydrocarbons like n-eicosane are generally unreactive but can be oxidized under sufficient heat or in the presence of strong oxidizing agents. nih.gov

Oxidative Degradation of Complex Organic Molecules

The synthesis of this compound and its analogs can be achieved through the oxidative degradation of larger, more complex organic molecules. This approach leverages readily available starting materials, such as fatty acids and other natural products, breaking them down into smaller fragments, including the desired methyl ketones. Various oxidative methods, including chemical and biological processes, have been explored for this purpose.

One established chemical method involves the controlled oxidation of long-chain molecules. For instance, the carbon chain of branched-chain fatty acids can be systematically degraded using strong oxidizing agents. A study demonstrated that oxidizing a branched-chain fatty acid with potassium permanganate (B83412) in boiling acetone (B3395972) leads to the progressive shortening of the carbon chain, producing a series of acids with decreasing carbon numbers. When the degradation reaches a methyl side chain, a methyl ketone is formed. This process provides a clear pathway to methyl ketones from appropriately substituted long-chain acids. While this method was illustrated with tuberculostearic acid yielding 2-decanone, the principle applies to the formation of other long-chain methyl ketones.

The oxidative cleavage of unsaturated fatty acids is another relevant degradative strategy. Oleic acid, an abundant C18 monounsaturated fatty acid, is a common substrate for oxidative cleavage to produce dicarboxylic acids and monocarboxylic acids. mdpi.comeurochemengineering.comresearchgate.net This process typically occurs in two steps: first, the double bond is hydroxylated to form a vicinal diol, often using hydrogen peroxide with a tungsten-based catalyst. mdpi.comeurochemengineering.com In the second step, the C-C bond of the diol is cleaved through further oxidation, often with molecular oxygen in the presence of a catalyst system like one formed from tungstic acid and cobalt acetate, to yield products such as azelaic acid and nonanoic acid. eurochemengineering.com Although this specific reaction on oleic acid does not yield this compound, it exemplifies the principle of breaking down large lipid molecules into valuable smaller oxygenated compounds.

Table 1: Examples of Oxidative Cleavage Products from Oleic Acid This table is interactive. Users can sort and filter the data.

| Starting Material | Oxidant(s) | Catalyst(s) | Key Products | Reference(s) |

|---|---|---|---|---|

| Oleic Acid | Hydrogen Peroxide, Molecular Oxygen | Tungstic Acid, Cobalt Acetate | Azelaic Acid, Nonanoic Acid | mdpi.com, eurochemengineering.com |

| Oleic Acid | Ozone (Ozonolysis) | Not Applicable | Azelaic Acid, Nonanoic Acid | google.com |

| Oleic Acid | Hydrogen Peroxide | Alumina-supported metal catalyst | Pelargonic Acid (Nonanoic Acid), Azelaic Acid | matec-conferences.org |

| Oleic Acid Diol | Potassium Monopersulfate | Nickel | Pelargonic Acid, Azelaic Acid | google.com |

Methyl ketones are also known to form as tertiary products during the oxidation of lipids at elevated temperatures. nih.gov Research has shown that heating various fats and vegetable oils to 160°C results in the formation of a range of methyl ketones. nih.gov This process is believed to proceed through the degradation of secondary lipid oxidation products. nih.gov For example, the breakdown of linoleic acid can lead to the formation of various methyl ketones. nih.gov

Biological systems and enzymes also offer pathways for the oxidative degradation of complex molecules to produce methyl ketones. The biosynthesis of methyl ketones has been linked to pathways such as the β-oxidation of fatty acids. google.comnih.gov In this process, fatty acids are broken down, and β-ketoacyl-CoA intermediates can be hydrolyzed and subsequently decarboxylated to yield methyl ketones. google.comnih.gov

A novel example of biological oxidative degradation was observed in the saliva of the wax worm, Galleria mellonella. csic.es The saliva contains enzymes capable of oxidizing and depolymerizing polyethylene at room temperature. csic.es Analysis of the degradation products revealed the formation of a series of long-chain 2-ketones, including this compound and 2-docosanone, demonstrating a unique enzymatic capability to break down a resilient polymer into specific ketones. csic.es

Table 2: Research Findings on Methyl Ketone Formation via Oxidative Degradation This table is interactive. Users can sort and filter the data.

| Precursor/System | Degradation Method | Key Findings | Resulting Ketones | Reference(s) |

|---|---|---|---|---|

| Tuberculostearic Acid | Chemical Oxidation (KMnO₄ in acetone) | Degradation of carbon chain until methyl branch is reached. | 2-Decanone | |

| Lipids (Fats/Oils) | Thermal Oxidation (160°C) | Formation of tertiary oxidation products. | Heptan-2-one and others | nih.gov |

| Fatty Acids | Microbial β-oxidation | Incomplete β-oxidation leads to β-keto acid intermediates which decarboxylate. | Various methyl ketones | google.com, nih.gov |

| Polyethylene | Enzymatic Degradation (Wax worm saliva) | Oxidation and depolymerization at room temperature. | 2-Ketones (C10-C22), including this compound | csic.es |

Advanced Analytical Techniques for 2 Eicosanone Research

Chromatographic Separation and Characterization

Chromatography is indispensable for isolating 2-eicosanone from complex mixtures, enabling its subsequent detection and characterization. Both gas and liquid chromatography play significant roles in this process.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is vaporized and separated as it travels through a capillary column, with different compounds eluting at characteristic retention times.

GC-FID is a widely used method for the quantification of organic compounds, including long-chain ketones like this compound. tandfonline.comtandfonline.com The flame ionization detector produces a current proportional to the amount of carbon atoms in the eluted compound, allowing for precise quantification. nih.gov The response of the GC-FID is highly linear over a wide range of concentrations. tandfonline.com For instance, in the analysis of long-chain n-alkan-2-ones, calibration curves have shown high linearity (r2 > 0.99) across concentration levels from 0.2 to 120 ng/μL. tandfonline.com The instrumental detection limits for ketones using GC-FID can be less than 0.24 ng/μL. tandfonline.comtandfonline.com

For optimal separation and quantification of long-chain ketones, the choice of the GC column's stationary phase is critical. While non-polar columns are standard, mid-polarity columns, such as those with a poly(trifluoropropylmethylsiloxane) stationary phase, can offer superior resolution. researchgate.net The carrier gas, typically hydrogen or helium, and the temperature program of the GC oven are also optimized to achieve the best separation. researchgate.netwashington.edu

Table 1: GC-FID Operating Conditions for Long-Chain Ketone Analysis

| Parameter | Condition | Reference |

| Column | VF-200 MS (30 m x 250 µm x 0.10 µm) | researchgate.net |

| Carrier Gas | Hydrogen | researchgate.net |

| Oven Program | 75°C (1 min) to 255°C at 5°C/min, to 270°C at 0.5°C/min, then to 320°C at 10°C/min (held 10 min) | researchgate.net |

| Detector | Flame Ionization Detector (FID) | tandfonline.comtandfonline.com |

This interactive table provides an example of typical GC-FID parameters. Specific conditions may vary based on the sample matrix and analytical goals.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. osti.gov This technique is instrumental in confirming the presence of this compound and other long-chain ketones in various samples, including atmospheric aerosols and biological materials. tandfonline.comtandfonline.comnih.gov As compounds elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum that acts as a chemical fingerprint. researchgate.netscirp.org

For this compound, a characteristic fragment ion at m/z 58, resulting from a McLafferty rearrangement, is often used for its identification. nih.govresearchhub.com In cases where library spectra are unavailable, the equidistant retention times of homologous long-chain methyl ketones and their molecular weight information can aid in their identification. nih.govresearchhub.com GC-MS has been successfully used to identify this compound in the degradation products of polyethylene (B3416737) and in the volatile fractions of plants like Hamamelis virginiana. cir-safety.orgcsic.es

Table 2: GC-MS Parameters for this compound Identification

| Parameter | Condition | Reference |

| Column | Thermo Scientific TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | researchgate.net |

| Injector | Splitless | researchgate.net |

| Oven Program | Isothermal at 60°C for 1 min; 60°C - 175°C at 10°C/min; 175°C - 225°C at 6°C/min; 225°C - 300°C at 4°C/min; isothermal at 300°C for 20 min | researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | washington.eduresearchgate.net |

| Mass Range | m/z 50-520 | researchgate.net |

This interactive table outlines typical GC-MS conditions. Adjustments may be necessary depending on the specific analytical application.

High-performance liquid chromatography is a valuable tool for the purification of long-chain ketones like this compound, particularly when subsequent analysis, such as isotopic analysis, is required. washington.edu HPLC separates compounds based on their affinity for a stationary phase and a mobile phase.

Normal-phase HPLC is particularly effective for separating long-chain ketones based on their polarity. washington.edu A semi-preparative NP-HPLC-MS method has been developed to purify long-chain unsaturated ketones, allowing for their separation based on both chain length and degree of unsaturation. washington.edu This is crucial for obtaining pure fractions of individual ketones for further analysis. In one study, a mobile phase of 2% dichloromethane (B109758) in hexane (B92381) was used to effectively separate alkenones. washington.edu The purity of the collected fractions can be confirmed by subsequent GC-FID and GC-MS analysis, with recovery rates as high as 98.5% being reported. washington.edu

More advanced methods have enabled the simultaneous analysis of multiple lipid-based temperature proxies, including long-chain ketones, using a single NP-HPLC-APCI-MS (Atmospheric Pressure Chemical Ionization-Mass Spectrometry) analysis. harvard.edu This approach allows for the unambiguous identification of each ketone through their accurate masses and characteristic fragmentation patterns. harvard.edu

GC Coupled with Flame Ionization Detection (GC-FID)

High-Performance Liquid Chromatography (HPLC) for Purification

Mass Spectrometry for Structural Confirmation and Isotopic Analysis

Mass spectrometry is a cornerstone for the definitive structural confirmation of this compound and for conducting isotopic analysis.

Electron ionization (EI) mass spectrometry of this compound typically yields characteristic fragment ions that aid in its identification. nih.gov A key fragmentation pathway for 2-ketones is the McLafferty rearrangement, which produces a prominent ion at m/z 58. nih.govresearchhub.com The molecular ion peak (M+) at m/z 296 is also observed, confirming the molecular weight of this compound. osti.govpreprints.org

Furthermore, mass spectrometry is essential for isotopic analysis, such as determining the deuterium (B1214612)/hydrogen (D/H) ratio in long-chain ketones. washington.edu This requires highly purified samples, often obtained through preparative HPLC. washington.edu The D/H ratio is then determined using a gas chromatography-isotope ratio mass spectrometry (GC-irMS) system. washington.edu Such isotopic information can be valuable in paleoenvironmental reconstructions and in understanding biosynthetic pathways. washington.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the identification of this compound in complex mixtures. nih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. whiterose.ac.uk

This compound, a methyl ketone, exhibits a characteristic fragmentation pattern upon electron impact ionization. A significant fragment is observed at an m/z of 58, which corresponds to the McLafferty rearrangement of the carbonyl group at the second carbon. nih.govresearchhub.com This prominent peak is a key indicator for identifying 2-ketones. nih.gov The molecular ion peak for this compound can also be detected, confirming its molecular weight of 296.53 g/mol . csic.esnist.gov

The retention time, the time it takes for a compound to travel through the GC column, is another critical parameter for identification. Under specific chromatographic conditions, this compound will have a reproducible retention time, which, when combined with its mass spectrum, provides a high degree of confidence in its identification. nist.govroyalsocietypublishing.org For instance, in studies of polyethylene degradation, this compound was identified among other long-chain ketones by the equidistant peaks along the retention time and their corresponding molecular weights. nih.govcsic.es

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₄₀O | nist.gov |

| Molecular Weight | 296.5310 g/mol | nist.gov |

| CAS Registry Number | 29703-52-4 | nist.gov |

| Characteristic Mass Fragment (m/z) | 58 | nih.govcsic.es |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode

For enhanced selectivity and sensitivity, particularly in complex biological or environmental samples, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. nih.gov The multiple reaction monitoring (MRM) mode is a highly specific technique used for quantifying targeted compounds. nih.govresearchgate.net

In MRM, a specific precursor ion (typically the molecular ion or a major fragment) of the target analyte, in this case, this compound, is selected in the first mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored by the second mass spectrometer. researchgate.net This two-stage filtering process significantly reduces background noise and matrix interference, leading to more accurate quantification. nih.gov

For this compound, a common MRM transition involves selecting the molecular ion or a significant fragment as the precursor and the characteristic m/z 58 fragment as the product ion. nih.govcsic.es For instance, the presence of 2-ketones, including this compound, has been confirmed in studies by using GC-MS/MS in MRM mode, targeting the transition of the parent ion to a specific, exclusive fragment. researchhub.comcsic.esbiorxiv.org

Table 2: Exemplary GC-MS/MS MRM Transitions for 2-Alkanones

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 2-Tetradecanone | 212 | 58 | researchhub.comcsic.es |

| 2-Hexadecanone | 240 | 59 | researchhub.comcsic.es |

| 2-Octadecanone | 282 | 58 | researchhub.com |

| This compound | 296 | 58 | csic.es |

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-irMS) for Hydrogen Isotopic Composition

Gas chromatography-isotope ratio mass spectrometry (GC-irMS) is a powerful tool for determining the hydrogen isotopic composition (δ²H) of specific organic compounds, including this compound. researchgate.netwashington.edu This technique provides insights into the origin and formation pathways of the molecule. washington.eduresearchgate.net

In GC-irMS, after separation on a GC column, the eluted compounds are combusted or pyrolyzed at high temperatures to convert them into simple gases (e.g., H₂ for hydrogen isotope analysis). These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of the heavy to light isotopes (e.g., ²H/¹H). researchgate.net

The hydrogen isotopic composition of this compound can be used as a proxy for various environmental or biological processes. researchgate.net The analysis of individual compounds like this compound via GC-irMS is crucial for accurate paleoenvironmental reconstructions. washington.edu The performance and consistency of δ²H measurements are typically ensured by analyzing standards with known isotopic compositions. researchgate.netwashington.edu

Spectroscopic and Other Advanced Techniques for Material Analysis

Beyond mass spectrometry, other spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Carbonyl Group Detection

Fourier-transform infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in molecules. acs.orgmdpi.com When a sample is irradiated with infrared light, specific functional groups absorb light at characteristic frequencies, resulting in an infrared spectrum. mdpi.com

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). acs.org This peak typically appears in the region of 1760-1690 cm⁻¹. whiterose.ac.uk In the context of polyethylene degradation studies, the appearance of carbonyl peaks in this region, as detected by FTIR, indicates the formation of oxidized products like ketones. csic.esresearchgate.net

Table 3: Characteristic FTIR Absorption for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | ~1715 | |

| Carbonyl (C=O) | 1760-1690 | whiterose.ac.uk |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides detailed information about the molecular structure, creating a unique "molecular fingerprint" for a compound. nih.govresearchhub.com It relies on the inelastic scattering of monochromatic light (Raman scattering) from a sample. csic.es

The Raman spectrum of a material can reveal the presence of specific chemical bonds and functional groups. csic.es In studies involving the degradation of polyethylene, Raman spectroscopy has been used to detect the formation of new functional groups on the polymer surface. researchhub.combiorxiv.org The appearance of peaks in the carbonyl region (around 1600-1800 cm⁻¹) and hydroxyl region (3000-3500 cm⁻¹) of the Raman spectrum indicates oxidation of the material, which can lead to the formation of compounds like this compound. csic.esresearchgate.net The technique can also show changes in the polymer backbone, such as the decrease in peaks associated with C-H bonds, indicating polymer deterioration. researchhub.comcsic.es

Chemical Reactivity and Degradation Mechanisms of 2 Eicosanone

Oxidation Pathways and Stability

Ketones, in general, are relatively resistant to oxidation compared to aldehydes due to the absence of a hydrogen atom directly bonded to the carbonyl carbon. However, under strong oxidizing conditions, ketones can undergo oxidation, typically involving the cleavage of carbon-carbon bonds adjacent to the carbonyl group.

Oxidative Degradation by Permanganate (B83412)

Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize ketones. This process often leads to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids. libretexts.orglibretexts.org The reaction conditions, such as pH and temperature, significantly influence the outcome and extent of oxidation.

Research on the permanganate oxidation of 2-eicosanone specifically has shown that under certain conditions, the ketone can be oxidized, yielding carboxylic acids. One study using a pure synthetic sample of this compound reported its oxidation with potassium permanganate over an extended period (40 hours). This oxidation yielded a small amount of acid product and a significant portion of unreacted ketone. Gas chromatographic analysis of the derived esters from the oxidation mixture indicated the presence of homologous acids, suggesting carbon-carbon bond cleavage occurred. The extent of degradation was noted to be less than that observed for other branched fatty acids under comparable conditions.

While the exact mechanism for this compound with permanganate would involve attack on the carbon atoms adjacent to the carbonyl, leading to chain scission, studies on simpler ketones provide insight. Permanganate oxidation of ketones can occur via acid-catalyzed enolization followed by interaction with the oxidant, or through the formation of a permanganate ester intermediate in a pre-equilibrium step in some cases. researchgate.netrsc.org

Formation as an Oxidation Product in Hydrocarbon Systems

This compound can be formed as a product during the oxidation of longer-chain hydrocarbons, particularly eicosane (B133393). The oxidation of long-chain n-alkanes can lead to the formation of various oxygenated products, including secondary alcohols and ketones. acs.orgresearchgate.netudel.eduosti.gov This process can occur through different mechanisms, including microbial oxidation and non-thermal plasma processing.

In microbial oxidation of long-chain n-alkanes, ketones, alongside alkanes and alkenes of varying chain lengths, can be formed as by-products. researchgate.net This process can be intensified by the presence of certain bacterial species through co-oxidation. researchgate.net Some fungi have also been observed to oxidize alkanes subterminally to secondary alcohols and then to ketones. researchgate.net

Studies involving the oxidative functionalization of long-chain liquid alkanes, such as n-octadecane (a C18 alkane), using pulsed plasma discharges have shown the formation of C18 secondary alcohols and ketones as main products. acs.orgudel.eduosti.gov This suggests a general pathway for ketone formation from alkanes under oxidative conditions. The proposed mechanisms include direct hydroxylation of alkyl radicals and disproportionation reactions of peroxyl radicals, leading to the formation of alcohols and ketones. acs.orgosti.gov While these studies focus on octadecane, the principles are applicable to the oxidation of other long-chain alkanes like eicosane (C20), which could yield this compound.

Photochemical Reactions (referencing analogous compounds)

The photochemical behavior of ketones, including long-chain aliphatic ketones like this compound, is characterized by reactions initiated by the absorption of light energy. While specific photochemical studies on this compound are limited in the provided context, the well-established photochemistry of analogous ketones allows for the prediction of its potential reactivity.

Ketones primarily undergo photochemical reactions from their excited states, often the triplet state, which is efficiently populated from the initial singlet excited state through intersystem crossing. nowgonggirlscollege.co.inmagadhmahilacollege.org The nature of the products depends on the structure of the ketone and the reaction conditions. nowgonggirlscollege.co.in

Norrish Type II Reactions and Carbon-Carbon Bond Cleavage

One of the significant photochemical reactions for ketones with a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group is the Norrish Type II reaction. wikipedia.orgchemrxiv.orglibretexts.org this compound, having a long alkyl chain, possesses multiple γ-hydrogens, making it susceptible to this type of reaction.

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgchemrxiv.orglibretexts.org This biradical can then undergo fragmentation (β-scission) to yield an alkene and an enol (which quickly tautomerizes to a ketone), or intramolecular recombination to form a cyclobutanol. wikipedia.orgchemrxiv.org

For a ketone like this compound (CH3(CH2)17COCH3), the Norrish Type II reaction would involve the abstraction of a hydrogen from the carbon atom three positions away from the carbonyl group. This would lead to the cleavage of the carbon-carbon bond between the alpha (α) and beta (β) carbons, generating a shorter-chain ketone and an alkene.

Studies on analogous long-chain ketones and polymers containing ketone groups have demonstrated the occurrence of Norrish Type II reactions leading to chain scission. researchgate.netacs.orgacs.org For instance, the photodegradation of ketone-based polymers often proceeds via Norrish degradation pathways, although this can sometimes lead to incomplete degradation. researchgate.netchemrxiv.org The efficiency of this process can be influenced by the structure of the polymer and the spacing between ketone units. acs.org

While direct experimental data on the Norrish Type II reaction of this compound is not explicitly provided, the general principles of ketone photochemistry and findings from analogous compounds strongly suggest that this compound would undergo this reaction upon irradiation with UV light, leading to the cleavage of its carbon chain.

Summary of Reactions and Products (Based on Analogous Ketone Chemistry)

| Reaction Type | Reagent/Condition | Expected Outcome | Potential Products |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Carbon-carbon bond cleavage adjacent to carbonyl | Carboxylic acids of shorter chain length |

| Formation | Oxidation of Eicosane | Incorporation of oxygen into hydrocarbon chain | This compound |

| Photochemical (Norrish Type II) | UV Light (Presence of γ-hydrogens) | Intramolecular γ-hydrogen abstraction, β-scission | Shorter-chain ketone, Alkene, Cyclobutanol (minor) |

Applications of 2 Eicosanone in Interdisciplinary Scientific Research

Environmental Bioremediation and Polymer Degradation

The degradation of synthetic polymers, particularly polyethylene (B3416737) (PE), is a significant environmental challenge. Studies investigating the biological breakdown of these materials have identified various intermediate compounds, including ketones.

Role as an Intermediate or Marker in Polyethylene Biodegradation

Polyethylene biodegradation typically involves an initial oxidation step that introduces carbonyl groups into the polymer chain, leading to the scission of long hydrocarbon chains into smaller molecules that can be metabolized by microorganisms. csic.escsic.es Research into the degradation of PE by organisms like the wax worm (Galleria mellonella larvae) has revealed the presence of oxidized aliphatic chains, including 2-ketones ranging from 10 to 22 carbons, among the degradation products. csic.escsic.es Specifically, 2-eicosanone has been identified alongside other 2-ketones (such as 2-tetradecanone, 2-hexadecanone, and 2-octadecanone) as by-products when PE is exposed to wax worm saliva. csic.escsic.es The identification of these 2-ketones, including this compound, is often achieved through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where they are characterized by specific fragment ions (e.g., m/z 58 for methyl ketones) and retention times. csic.escsic.es The presence of this compound as a degradation product suggests its potential role as an intermediate compound in the breakdown pathway of polyethylene or as a marker indicating that biodegradation has occurred.

Chemical Ecology and Interspecific Interactions

Chemical compounds play a crucial role in the interactions between organisms, influencing behaviors such as aggregation, mate choice, and defense. The study of these interactions falls under the domain of chemical ecology.

Contribution to Insect Pheromone Research

Insect pheromones, chemical signals used for communication within a species, often consist of blends of various organic compounds, including ketones. Research into the aggregation pheromones of triatomine bugs, vectors of Chagas disease, has involved the identification of volatile compounds present in their faeces and from aggregated insects. royalsocietypublishing.orgresearchgate.netnih.gov While short-chain aldehydes and nitrogen-derived compounds have been identified as attractants and arrestants in some species, studies have also investigated the broader chemical profiles. royalsocietypublishing.orgresearchgate.netnih.gov Although this compound is a long-chain ketone and distinct from the commonly identified short-chain aldehydes in triatomine aggregation pheromones, related long-chain ketones and hydrocarbons have been explored in the context of insect chemical ecology. royalsocietypublishing.org For instance, 2-nonadecanone, a related long-chain aliphatic ketone, has been studied for its potential as a pheromone in insect behavior studies. The presence of various ketones in insect secretions and cuticular lipids highlights the potential for this compound or its isomers to play roles in chemical communication or as components of complex semiochemical blends, warranting further investigation in insect pheromone research. royalsocietypublishing.orgnih.gov

Paleoceanographic and Geochemical Tracer Studies

Organic molecules preserved in geological archives, such as sediments, can serve as biomarkers providing insights into past environmental conditions and biological activity. Alkenones, a class of long-chain ketones produced by certain algae, are widely used in paleoceanography.

Utilization as a Reference Standard for Alkenone Analysis

Alkenones, particularly C₃₇ and C₃₈ unsaturated methyl and ethyl ketones, are valuable proxies for reconstructing past sea surface temperatures and atmospheric CO₂ levels. washington.edu The accurate analysis of these compounds in sediment samples often requires their purification and separation using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). washington.edu To ensure the accuracy and reliability of these analytical methods, reference standards are crucial for calibration and method validation. This compound, a saturated C₂₀ ketone, has been utilized as a reference standard in studies involving the analysis of alkenones. washington.edu For example, in research focusing on measuring the hydrogen isotope composition across HPLC peaks of alkenones, this compound (referred to as C20 ketone) was used as a standard alongside alkenone samples. washington.eduresearchgate.net The use of this compound as a reference standard helps in evaluating chromatographic behavior and validating the separation and analysis of long-chain ketones and related compounds in complex environmental matrices. washington.edu

Advanced Material Science and Biofuel Feedstock Potential (referencing analogous compounds)

The properties of long-chain hydrocarbons and their derivatives, such as ketones, make them relevant in the fields of advanced materials and potential biofuel production. While direct applications of this compound in these areas are less extensively documented, research on analogous long-chain ketones and related compounds provides insights into potential uses.

Long-chain saturated ketones, including eicosanone isomers, have been explored in the context of tailored oils produced from recombinant microorganisms, such as microalgae. google.comgoogle.comgoogle.com These microorganisms can be engineered to produce lipids with specific fatty acid and ketone profiles, which can then be utilized as feedstocks for various applications. google.comgoogle.comgoogle.com For instance, research into producing oils for fuels and oleochemicals from microalgae mentions the potential for producing various ketones, including eicosanone, through genetic modifications. google.com These tailored oils could serve as sustainable alternatives for the production of biofuels like biodiesel and renewable diesel, as well as for the synthesis of oleochemicals used in functional fluids, surfactants, and lubricants. google.comgoogle.com The stability and physical properties of long-chain ketones also make them relevant in the development of advanced materials, although specific applications for this compound in this domain require further exploration. google.com

Future Research Directions and Unexplored Avenues

Elucidation of Specific Biological Functions and Signaling Roles

While 2-eicosanone has been identified as a chemical messenger, its precise biological functions and the signaling pathways it triggers are largely undefined. A primary area for future investigation is its role in chemical communication.

Insect Pheromones: this compound is a documented component of the aggregation pheromone of the triatomine bug, Triatoma pallidipennis, a vector for Chagas disease. mdpi.comresearchgate.netroyalsocietypublishing.org The current understanding is based on identifying compounds present in fecal extracts, but the specific contribution of this compound to the behavioral response—whether it acts as a primary attractant, an arrestant (inducing insects to stop and remain), or a synergist that enhances the effect of other compounds—is yet to be determined. royalsocietypublishing.org Future research should involve detailed bioassays using synthetic this compound, both alone and in combination with other identified pheromone components, to deconstruct the chemical signal. Furthermore, electrophysiological studies, such as electroantennography (EAG), could elucidate the specific olfactory sensory neurons in T. pallidipennis that detect this compound, paving the way to understanding the downstream signaling cascade.

Plant Biochemistry: The compound has also been detected in the volatile emissions of plants like witch hazel (Hamamelis virginiana). royalsocietypublishing.orggerli.com Its function in plants is completely unknown. It could play a role in defense against herbivores, act as an antimicrobial agent, or be involved in attracting pollinators. nih.govscholaris.ca Investigating the biosynthetic pathway of this compound in these plants, which is hypothesized to involve the decarboxylation of β-keto acids derived from fatty acid metabolism, could provide clues to its physiological role. scholaris.caasm.org

Other Biological Systems: Long-chain methyl ketones have been found in a variety of organisms, where they can serve as everything from flavor compounds to insecticides. nih.govnih.gov The specific roles of this compound in these contexts are unexplored. Research into its potential antimicrobial, anti-inflammatory, or other bioactive properties is a promising avenue. researchgate.net

Optimization of Enzyme-Mediated Synthesis and Degradation Processes

The synthesis and degradation of this compound through enzymatic processes present significant opportunities for biotechnology and environmental science.

Degradation of Plastics: A notable discovery is the production of this compound as a byproduct of polyethylene (B3416737) degradation by enzymes found in the saliva of the wax worm, Galleria mellonella. researchgate.netresearchgate.netmdpi.comnih.gov Studies have identified specific hexamerin enzymes, named Demetra and Ceres, that can oxidize and break down polyethylene into smaller molecules, including a range of 2-ketones. researchgate.netmdpi.com Future research should focus on optimizing this process. This could involve:

Enzyme Engineering: Utilizing techniques like site-directed mutagenesis and directed evolution to enhance the catalytic efficiency, stability, and specificity of these wax worm enzymes. mdpi.comnih.gov Lessons can be drawn from the successful engineering of PETase, an enzyme that degrades PET plastic, where mutations have significantly improved performance. mdpi.comasm.orgnih.govgoogle.com

Process Optimization: Investigating the ideal conditions (temperature, pH, co-factors) for enzymatic activity. Studies show that repeated application or increased concentration of the enzymes can increase the yield of degradation products, including ketones. researchgate.net

Microbial Production Systems: Developing recombinant microorganisms, such as Escherichia coli or yeast, to produce these plastic-degrading enzymes on a large scale, which would be essential for any industrial application. mdpi.com

Biosynthesis: The microbial production of methyl ketones is an active area of research for biofuels and specialty chemicals. nih.govnih.govresearchgate.netresearchgate.net These pathways typically involve modifying the β-oxidation cycle of fatty acids to accumulate β-ketoacyl-CoA precursors, which are then converted to methyl ketones. nih.govnih.govresearchgate.net Future work could focus on engineering microbial strains specifically for the high-yield production of long-chain ketones like this compound. This would require:

Pathway Engineering: Introducing and optimizing the expression of chain-length-specific enzymes, such as thioesterases (e.g., FadM) and acyl-CoA oxidases, to channel fatty acid metabolism towards C20 precursors. nih.govresearchgate.netresearchgate.net

Host Strain Modification: Using host organisms with high precursor availability and tolerance to long-chain aliphatic compounds. researchgate.net

Development of Novel Analytical Applications and Detection Strategies

Advancing the study of this compound requires more sophisticated analytical methods for its detection and quantification, especially in complex biological or environmental samples.

While gas chromatography-mass spectrometry (GC-MS) is the standard, it can suffer from challenges like the co-elution of structurally similar compounds. mdpi.com Future strategies should focus on enhanced resolution and high-throughput screening.

Advanced Chromatography: Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior separation power by using two columns with different stationary phases, improving the resolution of complex mixtures. mdpi.com For other long-chain ketones, normal-phase high-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (NP-HPLC-APCI-MS) has proven effective for separating positional isomers, a technique that could be adapted for this compound.

High-Throughput Screening: For biotechnological applications, such as screening engineered microbes for enhanced ketone production, novel methods are needed. The use of the fluorescent dye Nile red, which fluoresces in hydrophobic environments, has been demonstrated as a viable high-throughput method for detecting bacteria that produce long-chain hydrocarbons and ketones. nih.gov This approach could be optimized for screening libraries of mutant enzymes or microbial strains for improved this compound synthesis.

Mechanistic Investigations into Structure-Reactivity Relationships

A fundamental understanding of how the structure of this compound dictates its chemical reactivity and biological activity is currently lacking. Future research should explore these structure-reactivity relationships.

Chemical Reactivity: As a methyl ketone, this compound is predicted to undergo typical carbonyl group reactions, such as oxidation to carboxylic acids or reduction to 2-eicosanol. mdpi.com However, the influence of its long, saturated C18 alkyl chain on reaction kinetics and mechanisms is unknown. The chain's hydrophobicity likely affects its solubility and interaction with catalysts and biological membranes. Mechanistic studies could compare the reactivity of this compound with a series of shorter-chain methyl ketones to quantify the effect of chain length. Furthermore, enzymatic transformations, such as Baeyer-Villiger oxidation to form an ester, are known for other ketones and represent an unexplored area of reactivity for this compound. oup.comnih.gov

Biological Structure-Activity Relationships (SAR): How does this compound interact with biological receptors, such as those in insect antennae? SAR studies are crucial for understanding this. By synthesizing and testing a series of analogs with modified chain lengths, different ketone positions (e.g., 3-eicosanone, 4-eicosanone), or the introduction of functional groups (e.g., double bonds), researchers could map the key structural features required for receptor binding and signal transduction. researchgate.netmdpi.com Computational docking studies could model the interaction of this compound with putative receptor proteins, guiding the synthesis of targeted analogs and helping to elucidate its mechanism of action as a pheromone. mdpi.com This approach has been used to clarify the herbicidal action of smaller methyl ketones, providing a roadmap for future investigations into this compound. researchgate.netmdpi.com

Research Findings on this compound and Related Areas

| Research Area | Key Findings and Future Directions | Relevant Compounds |

| Biological Signaling | Identified in T. pallidipennis aggregation pheromone; specific role (attractant/arrestant) is unknown. Found in H. virginiana volatiles; plant function is undefined. Future: Bioassays and electrophysiology to define pheromonal role; investigation of its function in plant defense or attraction. mdpi.comresearchgate.netroyalsocietypublishing.orggerli.comscholaris.caasm.org | This compound, other pheromone components |

| Enzymatic Synthesis | Produced via engineered β-oxidation pathways in E. coli for other methyl ketones. Future: Engineer microbes with chain-length specific thioesterases (e.g., FadM) and acyl-CoA oxidases for high-yield this compound production. nih.govnih.govresearchgate.netresearchgate.net | 2-Undecanone, 2-Tridecanone, β-ketoacyl-CoA |

| Enzymatic Degradation | Product of polyethylene degradation by Galleria mellonella saliva enzymes (Demetra, Ceres). Future: Optimize enzyme efficiency via directed evolution and site-directed mutagenesis; scale up enzyme production using recombinant hosts. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.govnih.gov | Polyethylene, 2-Docosanone, Demetra, Ceres |

| Analytical Methods | Standard detection by GC-MS. Future: Develop advanced methods like GCxGC-TOF-MS and HPLC-APCI-MS for better resolution. Implement high-throughput screening using fluorescent dyes like Nile red for biotechnological applications. mdpi.comnih.gov | Long-chain keto-ols, Squalane |

| Structure-Reactivity | Reactivity of ketone group is known, but influence of long alkyl chain is not. Future: Conduct SAR studies with analogs to probe receptor interactions. Use computational docking to model binding. Compare reaction kinetics with shorter-chain ketones. oup.comnih.govresearchgate.netmdpi.com | Xanthoxyline, 3-acetylindole |

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing 2-eicosanone in a research setting?

Answer:

Synthesis of this compound typically involves the oxidation of 2-eicosanol using agents like pyridinium chlorochromate (PCC) or Jones reagent. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) . Characterization requires spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm ketone position and alkyl chain integrity.

- IR spectroscopy to identify the carbonyl stretch (~1715 cm⁻¹).

- Mass spectrometry (EI-MS) for molecular ion validation (expected m/z: 296.5 for C₂₀H₄₀O) .

For reproducibility, document solvent purity, reaction temperatures, and catalyst ratios in the experimental section, with raw spectral data in supplementary materials .

Basic: How can researchers systematically review existing literature on this compound’s physicochemical properties while minimizing bias?

Answer:

Adopt a scoping review framework to map key themes (e.g., solubility, melting point discrepancies):

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).

- Use databases like SciFinder and PubMed, with search terms: "this compound" + "physicochemical properties" + "spectral data."

- Extract data into standardized tables (e.g., melting points, solvent interactions) and assess methodological rigor (e.g., purity validation via HPLC) .

- Highlight gaps, such as limited low-temperature solubility studies .

Advanced: How should researchers design experiments to resolve contradictions in reported neurotoxic effects of this compound?

Answer:

Contradictions often arise from dose-response variability or endpoint selection . To address this:

- Conduct dose-range finding studies using in vitro models (e.g., SH-SY5Y neuronal cells) with endpoints like mitochondrial membrane potential and ROS production .

- Compare acute vs. chronic exposure protocols, ensuring controls for solvent effects (e.g., DMSO concentrations).

- Apply toxicokinetic modeling to assess concentration-time relationships, avoiding assumptions of linearity (e.g., exponent on concentration in absorption equations should be empirically derived) .

- Use meta-analysis to reconcile historical data, prioritizing studies with GC-MS purity validation (>98%) .

Advanced: What strategies are critical for investigating this compound’s metabolic pathways in mammalian systems?

Answer:

- Isotopic labeling : Synthesize ²H- or ¹³C-labeled this compound to track metabolites via LC-MS/MS in liver microsomes .

- Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes .

- Bile/carcass analysis : Quantify excretion pathways in rodent models, noting species-specific differences in β-oxidation efficiency .

- Computational modeling : Apply QSAR to predict metabolite toxicity, cross-validated with in vitro cytotoxicity data .

Advanced: How should long-term ecotoxicological studies of this compound be structured to assess environmental persistence?

Answer:

- Microcosm experiments : Simulate aquatic/terrestrial environments with ¹⁴C-labeled this compound to measure half-life via scintillation counting. Monitor degradation products (e.g., eicosanoic acid) .

- Trophic transfer studies : Expose algae → Daphnia → fish, measuring bioaccumulation factors (BCFs) and lipid-normalized concentrations .

- Soil adsorption assays : Use OECD Guideline 106 to determine Koc (organic carbon partition coefficient) under varying pH/temperature .

- Include negative controls (solvent-only) and statistical power analysis to ensure detectable effect sizes (α=0.05, power=0.8) .

Methodological: What frameworks ensure research questions on this compound are both novel and feasible?

Answer:

Apply the FINER criteria :

- Feasible : Prioritize questions answerable with accessible techniques (e.g., GC-MS over synchrotron spectroscopy) .

- Novel : Focus on understudied areas (e.g., this compound’s role in lipid membrane interactions) using literature gap analysis .

- Relevant : Align with broader scientific goals (e.g.,替代 plasticizers or biofuel additives) .

- Use PICO for toxicology: Population (cell lines/organisms), Intervention (dose/duration), Comparison (controls), Outcome (apoptosis rates) .

Methodological: How should researchers address ethical and reproducibility challenges in this compound studies?

Answer:

- Ethical compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare, including sample size justification and anesthesia protocols .

- Data transparency : Publish raw spectra, chromatograms, and statistical code in repositories like Zenodo .

- Replication protocols : Share step-by-step synthesis videos via platforms like JoVE, emphasizing inert atmosphere use for oxidation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.